5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C15H17ClN4O3S2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-2-24-15-19-9-12(16)13(20-15)14(21)18-8-7-10-3-5-11(6-4-10)25(17,22)23/h3-6,9H,2,7-8H2,1H3,(H,18,21)(H2,17,22,23) |
InChI Key |
QAGBSYKALIZQEO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Chloro and Ethylsulfanyl Substitution
The pyrimidine ring is constructed via cyclization or functional group interconversion. A common route starts with 2,4-dichloropyrimidine :
-
Ethylsulfanyl introduction at C2 :
-
Carboxylic acid formation at C4 :
Carboxamide Formation
Activation of the Carboxylic Acid
The carboxylic acid is converted to an acyl chloride for amide coupling:
Coupling with 2-(4-Sulfamoylphenyl)ethylamine
The acyl chloride reacts with the amine side chain under mild conditions:
Critical Parameters :
-
Temperature control (<10°C) prevents epimerization.
-
Anhydrous conditions minimize hydrolysis of the acyl chloride.
Alternative Routes and Optimization
Direct Coupling via Carbodiimide Chemistry
A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
Advantages :
Sulfamoyl Group Introduction Post-Coupling
For cases where the sulfamoyl group is labile:
-
Couple 2-(4-aminophenyl)ethylamine to the pyrimidine.
-
Sulfamoylate the aniline using sulfamic acid and PCl₅ in dioxane:
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfamoyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anti-Cancer Potential
Recent studies have identified the compound as a promising candidate in cancer therapy. The structural features of 5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide suggest that it may exhibit significant anti-tumor activity.
Case Study: Synthesis and Evaluation
A study synthesized various derivatives of related compounds and evaluated their anti-proliferative activities against multiple cancer cell lines, including ovarian and colon cancers. For instance, derivatives with the sulfamoylphenyl moiety demonstrated potent inhibition of cell proliferation, with some compounds showing GI50 values as low as 1.9 µM against pancreatic carcinoma cell lines (MIA PaCa-2) .
Pharmacological Activities
The compound's pharmacological profile includes a variety of biological activities:
- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit several kinases, including vascular endothelial growth factors and platelet-derived growth factors, which are crucial in cancer progression .
- Antibacterial Properties : Sulfonamide derivatives have historically exhibited antibacterial effects, suggesting that this compound may also possess similar properties. In vitro studies have indicated that certain sulfonamide-containing compounds can effectively inhibit bacterial growth .
Drug Development and Therapeutic Applications
The compound is being explored for its potential as a therapeutic agent in diabetes management due to its structural similarities with known blood glucose regulators like Glibenclamide. It may act through mechanisms involving the modulation of insulin release or other metabolic pathways .
Table: Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anti-Cancer | N-(4-sulfamoylphenyl)benzamide derivatives | Inhibition of cell proliferation in cancer lines |
| Antibacterial | Various sulfonamide derivatives | Effective against mycobacterial and bacterial strains |
| Blood Glucose Regulation | Glibenclamide-related compounds | Modulation of insulin release |
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Pharmacological and Physicochemical Insights
Sulfanyl Group Variations :
- The ethylsulfanyl group in the target compound balances lipophilicity and steric bulk, whereas bulkier groups (e.g., isopropylsulfanyl in ) may reduce binding affinity to target enzymes . Fluorinated analogs (e.g., BH52761) exhibit higher logP values, suggesting improved membrane permeability .
In contrast, direct attachment of sulfamoylphenyl (BH52762) reduces flexibility but may enhance binding specificity .
Sulfonamide vs. Trifluoromethyl Groups: The sulfamoyl group in the target compound is critical for hydrogen bonding with enzyme active sites, a feature absent in the trifluoromethyl-substituted analog (CAS: 832686-28-9) .
Crystallographic and Conformational Data :
- Pyrimidine derivatives with methoxy or chlorophenyl substituents (e.g., ) exhibit dihedral angles of 12–86° between aromatic rings, influencing π-π stacking and hydrogen bonding. The target compound’s ethylsulfanyl group likely adopts a similar planar conformation, favoring interactions with aromatic residues in enzymes .
Biological Activity
5-Chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyrimidine ring, a chloro substituent, an ethylsulfanyl group, and a sulfamoylphenyl moiety. The molecular formula is , with a molecular weight of approximately 368.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O₄S |
| Molecular Weight | 368.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16673-34-0 |
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The synthesis pathway can be optimized for yield and purity using various reaction conditions and purification methods.
3.1 Antibacterial Activity
Research has shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. In particular, studies have evaluated the efficacy against strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition.
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
3.2 Enzyme Inhibition
The compound has been reported to exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Such activities are crucial for therapeutic applications in neurodegenerative diseases and urolithiasis.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC₅₀ (μM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | <10 |
| Urease | Strong Inhibitor | <5 |
4. Case Studies and Research Findings
A series of studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on Anticancer Activity : Research indicated that derivatives similar to this compound showed promise as anticancer agents by inhibiting key cellular pathways involved in tumor growth .
- Docking Studies : Computational docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action at the molecular level .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .
Q & A
Q. Key Considerations :
- Purity control via HPLC (≥98% purity recommended for biological assays) .
- Reaction optimization (e.g., temperature, solvent polarity) to minimize byproducts like dehalogenated intermediates.
Basic: How can structural integrity and purity be validated for this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR : Confirm substitution patterns (e.g., pyrimidine C4-carboxamide proton at δ 8.2–8.5 ppm; ethylsulfanyl group at δ 1.3–1.5 ppm for CH3 and δ 3.0–3.2 ppm for SCH2) .
- HPLC/MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 439.96) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (applies to derivatives with similar pyrimidine scaffolds) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
Prioritize target-agnostic assays to identify broad mechanisms:
- Kinase inhibition profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity (e.g., ALK inhibition observed in structurally related pyrimidines) .
- Cytotoxicity assays : Screen against cancer cell lines (e.g., NCI-60) with IC50 determination via MTT assays .
- Solubility/stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
Adopt a modular SAR approach:
- Variation of substituents : Replace ethylsulfanyl with methylsulfonyl or arylthio groups to assess electronic effects on target binding .
- Scaffold hopping : Compare activity against analogous triazolo-pyrimidines or chromeno-pyrimidines (e.g., 7-(4-chlorophenyl)-2-(ethylsulfanyl)-triazolo-pyrimidine derivatives) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
